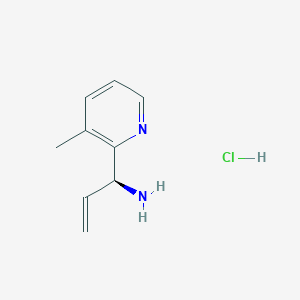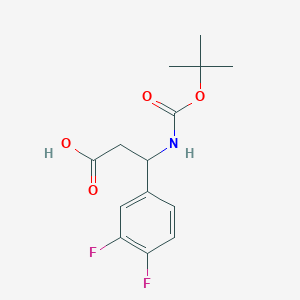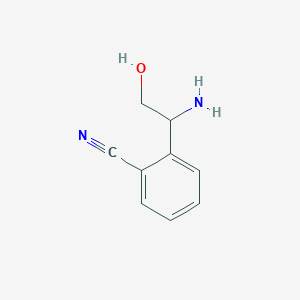
3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is an organic compound belonging to the naphthalenone family These compounds are characterized by a naphthalene ring system with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the naphthalene ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Reduction: Partial reduction of the naphthalene ring to form the dihydro derivative.
Alkylation: Introduction of the methyl group through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the methyl group to a carboxylic acid or other oxidized forms.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted naphthalenone derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways involving nitro and methyl groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of materials with specific properties, such as dyes or polymers.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. For example, if used in medicine, it might interact with specific enzymes or receptors in the body. The nitro group could be involved in redox reactions, while the methyl group might influence the compound’s hydrophobicity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalenone: The parent compound without the nitro and methyl groups.
6-Methyl-1(2H)-Naphthalenone: Similar compound without the nitro group.
7-Nitro-1(2H)-Naphthalenone: Similar compound without the methyl group.
Uniqueness
3,4-Dihydro-6-methyl-7-nitro-1(2H)-Naphthalenone is unique due to the combination of the nitro and methyl groups, which can influence its chemical reactivity and potential applications. The presence of both groups can lead to unique interactions in chemical and biological systems.
Eigenschaften
Molekularformel |
C11H11NO3 |
|---|---|
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
6-methyl-7-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11NO3/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12(14)15/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
OOICOHXQFSMXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Racemic-(2S,3aS,7aS)-6-((benzyloxy)carbonyl)octahydrofuro[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13046640.png)


![4-Amino-5,6-dihydro-4H-cyclopenta[B]thiophene-4-carboxylic acid](/img/structure/B13046673.png)





![2-Amino-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13046723.png)


![[(1R)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B13046733.png)
